2-Acetylphenyl benzoate 2-Acetylphenyl benzoate
Brand Name: Vulcanchem
CAS No.: 4010-33-7
VCID: VC2313564
InChI: InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
SMILES: CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

2-Acetylphenyl benzoate

CAS No.: 4010-33-7

Cat. No.: VC2313564

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

2-Acetylphenyl benzoate - 4010-33-7

Specification

CAS No. 4010-33-7
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name (2-acetylphenyl) benzoate
Standard InChI InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
Standard InChI Key UEVPPUDQJRWOLT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
Canonical SMILES CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structure

2-Acetylphenyl benzoate is an organic compound with the IUPAC name (2-acetylphenyl) benzoate and the molecular formula C₁₅H₁₂O₃ . It has a molecular weight of 240.25 g/mol and is registered with the CAS number 4010-33-7 . Structurally, this compound features a benzoate group esterified to a 2-acetylphenol moiety, creating an important juxtaposition of functional groups that contributes to its distinctive chemical behavior.

The compound is also known by several synonyms including benzoic acid (2-acetylphenyl) ester and benzoic acid (2-acetyl-phenyl) ester . The proximity of the acetyl group to the ester linkage in the ortho position creates a unique electronic environment that influences the compound's reactivity, particularly in solvolysis reactions.

Structural Characteristics

The structural arrangement of 2-acetylphenyl benzoate includes three key functional groups:

  • An aromatic ring (derived from 2-hydroxyphenyl portion)

  • An acetyl group (-COCH₃) at the ortho position of the phenyl ring

  • A benzoate ester linkage (-OC(O)Ph) attached to the phenyl ring

This particular arrangement, with the acetyl group positioned ortho to the ester linkage, creates significant electronic and steric effects that influence the compound's chemical behavior, particularly in nucleophilic reactions.

Synthesis and Preparation Methods

ParameterTypical Conditions
Reagents2-Hydroxyacetophenone, Benzoyl chloride or Benzoic anhydride
Catalyst/BasePyridine, Triethylamine, or similar bases
SolventDichloromethane, Tetrahydrofuran, or solvent-free conditions
TemperatureRoom temperature to reflux conditions
Reaction Time1-24 hours depending on conditions
PurificationRecrystallization or column chromatography

Chemical Reactivity and Behavior

One of the most notable aspects of 2-acetylphenyl benzoate is its unique reactivity pattern, particularly in solvolysis reactions where intramolecular participation of the keto-carbonyl group plays a significant role.

Intramolecular Nucleophilic Participation

Research has demonstrated that the keto-carbonyl group in 2-acetylphenyl benzoate participates in intramolecular reactions during solvolysis . This is particularly evident when comparing its reactivity to similar compounds such as 2-acetylphenyl mesitoate.

In a comparative study, 2-acetylphenyl mesitoate was found to hydrolyze 130 times more rapidly than its 4-isomer under comparable conditions in aqueous ethanol . This dramatic difference in reactivity was attributed to the participation of the keto-carbonyl group in the hydrolysis mechanism.

Mechanistic Insights

The mechanism involved in the enhanced reactivity of 2-acetylphenyl benzoate is believed to include:

  • Intramolecular nucleophilic attack by the conjugate base of the solvated keto-carbonyl group upon the ester carbonyl group

  • Formation of a cyclic intermediate

  • Subsequent breakdown of this intermediate to yield the hydrolysis products

This intramolecular mechanism is facilitated by the proximity of the keto-carbonyl group to the ester linkage in the ortho position, creating a favorable geometric arrangement for such reactions.

Reactivity Comparison

The unhindered ester, 2-acetylphenyl benzoate, has been shown to be more susceptible to intramolecular cyclization compared to hindered esters such as 2-acetylphenyl mesitoate . This suggests that steric factors significantly influence the efficiency of the intramolecular nucleophilic participation.

Table 2: Comparative Reactivity in Solvolysis Reactions

CompoundRelative Rate of HydrolysisKey Factors Influencing Reactivity
2-Acetylphenyl benzoateHigherMinimal steric hindrance, favorable geometry for intramolecular attack
2-Acetylphenyl mesitoateIntermediateSome steric hindrance from mesitoyl group
4-Acetylphenyl mesitoateMuch lower (130× slower than 2-isomer)No intramolecular participation of keto-carbonyl group

Applications in Research and Industry

2-Acetylphenyl benzoate has specific applications primarily in research and development contexts, as indicated by its product use restrictions . The compound offers valuable insights into reaction mechanisms, particularly those involving intramolecular participation and neighboring group effects.

Research Applications

The compound serves as an important model system for studying:

  • Intramolecular catalysis mechanisms

  • Neighboring group participation in organic reactions

  • Structure-reactivity relationships in ester hydrolysis

  • Base-catalyzed reactions involving carbonyl groups

In particular, the study of 2-acetylphenyl benzoate has contributed to understanding the role of proximity effects in enhancing reaction rates and altering reaction pathways in organic chemistry .

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